molecular formula C25H26O6 B12484543 Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B12484543
M. Wt: 422.5 g/mol
InChI Key: AZMHHYAAWYUBEL-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl group, and a cyclohexanecarbonyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Cyclohexanecarbonyloxy Moiety: This step involves the esterification of the benzofuran derivative with cyclohexanecarboxylic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application:

    Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In synthetic chemistry, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Lacks the cyclohexanecarbonyloxy group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its physical and chemical properties.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-(cyclohexanecarbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H26O6/c1-3-29-25(27)22-20-15-19(30-24(26)17-7-5-4-6-8-17)13-14-21(20)31-23(22)16-9-11-18(28-2)12-10-16/h9-15,17H,3-8H2,1-2H3

InChI Key

AZMHHYAAWYUBEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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